molecular formula C10H12N2O4 B8697832 N-(2-hydroxy-5-nitrophenyl)butanamide

N-(2-hydroxy-5-nitrophenyl)butanamide

Cat. No.: B8697832
M. Wt: 224.21 g/mol
InChI Key: ZENYDWLVVQXHOW-UHFFFAOYSA-N
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Description

N-(2-hydroxy-5-nitrophenyl)butanamide is an aromatic amide derivative characterized by a butanamide chain attached to a 2-hydroxyphenyl ring substituted with a nitro group at the 5-position. Key features include:

  • Structure: A phenyl ring with hydroxyl (2-position) and nitro (5-position) groups, linked to a four-carbon acyl chain (butanamide).
  • Functional Groups: The nitro group confers electron-withdrawing effects, while the hydroxyl group enables hydrogen bonding and metabolic conjugation.

Properties

Molecular Formula

C10H12N2O4

Molecular Weight

224.21 g/mol

IUPAC Name

N-(2-hydroxy-5-nitrophenyl)butanamide

InChI

InChI=1S/C10H12N2O4/c1-2-3-10(14)11-8-6-7(12(15)16)4-5-9(8)13/h4-6,13H,2-3H2,1H3,(H,11,14)

InChI Key

ZENYDWLVVQXHOW-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])O

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Their Properties

The table below compares N-(2-hydroxy-5-nitrophenyl)butanamide with key analogs:

Compound Name Structure Features Bioactivity/Metabolism Therapeutic Potential Reference
This compound Butanamide chain, 5-nitro-2-hydroxyphenyl Inferred from analogs: possible enzyme inhibition, moderate lipophilicity Underexplored; potential in cancer or antimicrobial therapy
N-(2-hydroxy-5-nitrophenyl)acetamide Acetamide chain, 5-nitro-2-hydroxyphenyl Induces pathogen-responsive genes (e.g., TPS04 in Arabidopsis); detoxified via glucosylation Plant-microbe interactions, bioherbicides
HNPMI (N-(2-hydroxy-5-nitrophenyl (4'-methylphenyl) methyl) indoline) Indoline core, 5-nitro, methylphenyl groups Anti-breast cancer (superior to cyclophosphamide in QSAR studies) Oncology
Patent CTPS1 inhibitors (e.g., N-(4-(5-chloropyridin-3-yl)phenyl)-2-(2-(cyclopropanesulfonamido)pyrimidin-4-yl)butanamide) Butanamide with sulfonamido/pyridinyl groups Human CTPS1 inhibition; antiproliferative effects Cancer, autoimmune diseases

Key Structural and Functional Differences

In contrast, the shorter acetamide chain in N-(2-hydroxy-5-nitrophenyl)acetamide facilitates rapid glucosylation, a detoxification pathway observed in microbes and plants .

Nitro Group Positioning :

  • The 5-nitro substitution in the target compound and its acetamide analog contrasts with the 3-nitro isomer (N-(2-hydroxy-3-nitrophenyl)acetamide), which exhibits distinct electronic properties and reactivity .

Additional Functional Groups :

  • HNPMI’s indoline and methylphenyl groups enhance its anti-cancer activity by optimizing steric and electronic interactions with biological targets, a feature absent in the simpler butanamide .
  • Patent compounds leverage sulfonamido and heterocyclic substituents (e.g., pyridinyl) for targeted CTPS1 inhibition, demonstrating how auxiliary groups tailor bioactivity .

Bioactivity and Metabolic Pathways

  • N-(2-hydroxy-5-nitrophenyl)acetamide : Rapid glucosylation in organisms like Pantoea ananatis and Arabidopsis thaliana neutralizes its bioactivity, suggesting transient effects in vivo .
  • HNPMI : Demonstrates low toxicity at lower concentrations and efficacy against breast cancer cells, likely due to nitro-group-mediated redox modulation .
  • Patent Butanamide Derivatives : Engineered for prolonged enzyme inhibition, leveraging the butanamide backbone’s balance of flexibility and binding affinity .

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